N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

Catalog No.
S13724623
CAS No.
M.F
C11H20N2
M. Wt
180.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

Product Name

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

IUPAC Name

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C11H20N2/c1-2-9-6-11(12-10-3-4-10)8-13(5-1)7-9/h9-12H,1-8H2

InChI Key

KBSSZKNWBQABTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CN(C1)C2)NC3CC3

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine is a bicyclic compound characterized by a unique bicyclo[3.3.1] structure, which includes a nitrogen atom integrated into the ring system. Its molecular formula is C11_{11}H20_{20}N2_2, and it has an average molecular mass of approximately 180.295 g/mol . The compound features a cyclopropyl group attached to the nitrogen atom, contributing to its distinct chemical properties and biological activities.

Typical for amines and bicyclic compounds. These reactions may include:

  • Alkylation: The nitrogen atom can undergo alkylation, forming quaternary ammonium salts.
  • Acylation: The amine can react with acyl chlorides to form amides.
  • Reduction: The compound may be reduced to generate related alcohol derivatives, such as endo-9-azabicyclo[3.3.1]nonan-3-ol, through processes involving reducing agents like sodium borohydride .

The biological activity of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine has been explored in various studies, highlighting its potential as a pharmacological agent. It has shown promise in:

  • Neuropharmacology: Exhibiting effects on neurotransmitter systems, potentially influencing cognitive functions.
  • Antimicrobial Activity: Some derivatives of azabicyclo compounds have demonstrated antibacterial properties, suggesting that N-cyclopropyl derivatives may also possess similar activities.

Several synthetic methods have been developed for producing N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine:

  • Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the bicyclic structure.
  • Reduction of Ketones: As mentioned previously, reducing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in methanol can yield the corresponding alcohol derivative, which can then be converted into N-cyclopropyl variants through alkylation .
  • Direct Synthesis from Amines: Utilizing cyclopropyl halides in nucleophilic substitution reactions with appropriate azabicyclic amines.

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting neurological disorders or infections.
  • Agrochemicals: Its derivatives may serve as intermediates in the synthesis of agrochemical agents due to their biological activity.

Studies examining the interactions of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine with biological targets are crucial for understanding its pharmacodynamics:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors could elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes linked to disease pathways may reveal therapeutic potential.

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine shares structural similarities with other bicyclic amines, but its unique cyclopropyl substitution sets it apart:

Compound NameStructure TypeUnique Features
9-Azabicyclo[3.3.1]nonan-3-amineBicyclic AmineLacks cyclopropyl group
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineBicyclic AmineMethyl group instead of cyclopropyl
Endo-N-benzyl-9-azabicyclo[3.3.1]nonanBicyclic AmineBenzyl substitution; potential for different reactivity

The presence of the cyclopropyl group in N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine may enhance its lipophilicity and influence its binding affinity to biological targets compared to other similar compounds.

Bicyclic amines have long captivated chemists due to their conformational rigidity, stereochemical complexity, and bioactivity. Early work in the mid-20th century focused on simple bicyclo[2.2.2]octane systems, which demonstrated antimalarial and antitrypanosomal properties. For example, Weis and Seebacher’s synthesis of over 200 bicyclo[2.2.2]octan-2-one derivatives in the 2000s revealed potent antiplasmodial activity against Plasmodium falciparum (IC~50~ values <1 µM). These studies established bicyclic amines as privileged scaffolds for targeting protozoal infections.

The evolution toward larger bicyclic systems, such as the azabicyclo[3.3.1]nonane framework, emerged from efforts to balance ring strain and stability. Unlike smaller bicyclo[2.2.2] systems, the [3.3.1] scaffold introduces a nine-membered ring with a bridgehead nitrogen atom, reducing steric congestion while maintaining rigidity. This structural shift enabled broader functionalization, as seen in recent syntheses of pyrimidine hybrids derived from 2-azabicyclo[3.2.2]nonanes.

Table 1: Evolution of Bicyclic Amine Scaffolds in Drug Discovery

Scaffold TypeKey FeaturesBioactivity Examples
Bicyclo[2.2.2]octaneHigh ring strain, limited substituent accessAntimalarial
Azabicyclo[3.2.2]nonaneModerate strain, fused pyrimidine compatibilityAntitrypanosomal
Azabicyclo[3.3.1]nonaneReduced strain, enhanced functionalizationChiral drug intermediates

Structural Uniqueness of the 1-Azabicyclo[3.3.1]Nonane Scaffold

The 1-azabicyclo[3.3.1]nonane system distinguishes itself through a unique fusion of a six-membered chair-like ring and a three-membered bridge. This architecture imposes significant conformational constraints, directing substituents into well-defined spatial orientations. Nuclear magnetic resonance (NMR) studies of 1-azabicyclo[3.3.1]nonane derivatives reveal restricted rotation around the bridgehead nitrogen, stabilizing specific diastereomeric forms.

The scaffold’s bridgehead nitrogen serves as a versatile handle for functionalization. For instance, alkylation or arylation at this position modulates electronic properties without compromising ring integrity. Computational analyses indicate that the nitrogen’s lone pair participates in hyperconjugation with adjacent σ* orbitals, enhancing stability. This electronic interplay is critical for maintaining the scaffold’s rigidity under physiological conditions.

Synthetic Accessibility
Recent advances in biocatalysis have expanded access to enantiopure azabicyclo[3.3.1]nonane derivatives. For example, engineered myoglobin variants catalyze cyclopropanation reactions with α-alkyl diazoketones, yielding chiral cyclopropyl ketones in >99% enantiomeric excess. These intermediates can be further diversified into amines, alcohols, or fluorides, underscoring the scaffold’s synthetic versatility.

Significance of Cyclopropyl Substitution in Bioactive Molecules

Cyclopropane rings are increasingly valorized in medicinal chemistry for their ability to mimic peptide bonds, enhance metabolic stability, and induce conformational strain. In N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine, the cyclopropyl group’s sp³-hybridized carbons introduce a planar, yet strained, geometry that biases the molecule toward specific receptor conformations.

Pharmacological Advantages

  • Lipophilicity Modulation: Cyclopropane’s three-membered ring increases logP values by ~0.5–1.0 units compared to unsubstituted analogs, improving blood-brain barrier penetration.
  • Steric Occlusion: The cyclopropyl group shields labile functional groups from enzymatic degradation, as demonstrated in analogs of the anticoagulant prasugrel.
  • Receptor Complementarity: Molecular docking studies suggest that the cyclopropane’s planar structure aligns with hydrophobic pockets in nicotinic acetylcholine receptors (nAChRs), enhancing binding affinity.

Table 2: Cyclopropane-Containing Drugs and Their Targets

Drug NameTherapeutic AreaTarget ProteinCyclopropane Role
PrasugrelAnticoagulantP2Y12 receptorMetabolic stability
LarotaxelAnticancerTubulinConformational restraint
Bicyclic AminesAntiprotozoalUndefined protozoal targetsBioactivity enhancement

The retrosynthetic analysis of the 1-azabicyclo[3.3.1]nonane core structure reveals multiple strategic disconnection points that can guide synthetic planning . The bicyclic amine framework can be conceptually derived from several precursor types, each offering distinct advantages in terms of synthetic accessibility and reaction efficiency [2]. The most prominent retrosynthetic approaches involve disconnection at the nitrogen bridge, leading to linear precursors that can undergo cyclization reactions to form the desired bicyclic system [3].

One fundamental retrosynthetic strategy involves the disconnection of the carbon-nitrogen bonds at the bridgehead positions, revealing potential cyclohexanone derivatives as key intermediates [2]. This approach suggests that the bicyclic core can be assembled through intramolecular cyclization reactions starting from appropriately functionalized monocyclic precursors [4]. The presence of the nitrogen atom at the bridgehead position requires careful consideration of the cyclization mechanism, as the formation of the bicyclic structure must proceed with proper stereochemical control [5].

Alternative retrosynthetic pathways focus on the formation of the six-membered rings through ring-closing reactions [3]. These approaches typically involve the strategic placement of functional groups that can participate in cyclization reactions under appropriate conditions [4]. The choice of retrosynthetic strategy significantly influences the subsequent synthetic route and determines the types of reactions and reagents required for successful synthesis [6].

The retrosynthetic analysis also reveals the potential for skeletal rearrangement approaches, where simpler bicyclic precursors can be transformed into the desired 1-azabicyclo[3.3.1]nonane framework through molecular rearrangements . These rearrangement strategies often provide efficient access to complex bicyclic structures from readily available starting materials [7].

Key Reaction Pathways: Reductive Amination vs. Radical C-Carbonylation

Reductive Amination Pathway

Reductive amination represents one of the most versatile and widely employed methods for the synthesis of 1-azabicyclo[3.3.1]nonane derivatives [8] [9]. This approach involves the initial formation of an imine intermediate through the condensation of a carbonyl compound with an amine, followed by reduction of the carbon-nitrogen double bond to yield the desired amine product [10]. The reaction typically proceeds under mild conditions with a pH of approximately 5, utilizing reducing agents such as sodium borohydride or sodium cyanoborohydride [8].

The mechanistic pathway of reductive amination begins with nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a hemiaminal intermediate [9]. Subsequent dehydration of this intermediate under slightly acidic conditions leads to the formation of the imine, which serves as the key intermediate for the reduction step [10]. The flexibility of this method allows for the synthesis of primary, secondary, or tertiary amines depending on the nature of the starting materials [9].

For the synthesis of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine, reductive amination can be employed in an intramolecular fashion, where both the carbonyl and amine functionalities are present within the same molecule [10]. This intramolecular approach offers advantages in terms of reaction efficiency and stereochemical control, as the cyclization is entropically favored [11]. The reaction conditions must be carefully optimized to prevent side reactions and ensure high yields, typically achieving 70-96% conversion under optimal conditions [9].

Radical C-Carbonylation Pathway

Radical C-carbonylation methods provide an alternative synthetic approach that has gained significant attention for the construction of azabicyclic systems [5] [7]. These reactions involve the generation of carbon-centered radicals that can undergo cyclization reactions to form the bicyclic framework [12]. The radical approach is particularly valuable for accessing complex bridged structures that may be difficult to obtain through conventional polar mechanisms [7].

The radical cyclization process typically involves the generation of α-acylamino radicals through various methods, including direct abstraction from functionalized precursors or radical translocation reactions [7] [12]. These radicals exhibit high reactivity and can undergo rapid cyclization reactions to form five-, six-, or seven-membered rings depending on the substrate structure and reaction conditions [12]. The use of tributyltin hydride as a radical mediator has been extensively studied, providing reliable conditions for the cyclization process [7].

For the construction of 1-azabicyclo[3.3.1]nonane systems, radical C-carbonylation can proceed through 6-exo-trig cyclization mechanisms [5]. These cyclizations are relatively rare but provide access to valuable bridged bicyclic structures [7]. The reaction conditions typically involve heating the substrate with tributyltin hydride and azobisisobutyronitrile in refluxing benzene, achieving yields of approximately 66% for the cyclization step [5].

The radical approach offers unique advantages in terms of functional group tolerance and the ability to form challenging carbon-nitrogen bonds [12]. However, the use of toxic organotin reagents presents environmental and safety concerns that must be addressed in large-scale applications [7]. Recent developments have focused on alternative radical mediators and greener reaction conditions to address these limitations [13].

Reaction PathwayKey FeaturesReaction ConditionsTypical Yields
Reductive AminationCarbonyl group to amine via imine intermediateMild conditions, pH 5, reducing agents (sodium borohydride, sodium cyanoborohydride)70-96%
Radical C-CarbonylationMethylcyclohexylamine precursors via radical processesRadical initiators, elevated temperaturesVariable
Mannich ReactionMulticomponent reaction with aldehydes and aminesAcid catalysis, multicomponent conditions60-80%
Skeletal RearrangementRearrangement of trichloromethylpyrrolizine precursorsAcid-mediated rearrangement conditionsModerate yields

Industrial-Scale Production Challenges and Solutions

Scale-up Complexity

The transition from laboratory-scale synthesis to industrial production of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine presents numerous technical and economic challenges [20] [21]. The complexity of the bicyclic structure and the presence of the strained cyclopropane ring require careful optimization of reaction conditions to maintain product quality and yield at large scales [23]. Process intensification through the use of continuous flow reactors has emerged as a promising solution for addressing scale-up challenges [19] [20].

The development of scalable synthetic routes requires comprehensive optimization of reaction parameters, including temperature, pressure, solvent selection, and reaction time [21]. Statistical optimization methods and Design of Experiments approaches have proven valuable for identifying optimal conditions that can be reliably reproduced at industrial scales [21]. The use of continuous flow technology offers advantages in terms of heat and mass transfer, allowing for better control of reaction conditions compared to traditional batch processes [19].

Purification and Isolation Challenges

The purification of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine presents significant challenges due to the structural complexity of the molecule and the potential for stereoisomer formation [21]. Traditional chromatographic purification methods are often impractical for large-scale production due to cost and environmental considerations [20]. Alternative purification strategies have been developed, including crystallization as the dihydrochloride salt, which improves stability and handling properties .

The development of chromatography-free purification methods has become a priority for industrial applications [24] [25]. Crystallization-based purification approaches offer advantages in terms of scalability and cost-effectiveness, while also providing improved product stability . The choice of counterion for salt formation can significantly influence the crystallization behavior and final product properties [25].

Process Control and Quality Assurance

The complex structure of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine requires sophisticated analytical methods for quality control and process monitoring [25] [24]. Quantitative nuclear magnetic resonance spectroscopy has emerged as a valuable tool for the analysis of paramagnetic and structurally complex compounds [25]. The development of reliable analytical methods is essential for ensuring product consistency and meeting regulatory requirements [21].

Advanced process control systems incorporating real-time monitoring capabilities offer opportunities for improved process reliability and product quality [21] [23]. The implementation of Process Analytical Technology approaches allows for continuous monitoring of critical process parameters and real-time adjustment of reaction conditions [23]. These systems are particularly valuable for complex multi-step syntheses where small variations in conditions can significantly impact final product quality [21].

Challenge CategorySpecific ChallengeProposed Solutions
Scale-up ComplexityTransition from lab-scale to commercial productionContinuous flow reactors, process intensification
Reaction OptimizationMaintaining selectivity and yield at large scaleStatistical optimization, Design of Experiments
Purification IssuesSeparation of stereoisomers and by-productsCrystallization as dihydrochloride salt, chromatography-free methods
Safety ConsiderationsHandling of radical initiators and organometallic reagentsFlow chemistry for safer handling, automated systems
Process ControlTemperature and pressure control in multi-step processesAdvanced process control systems, real-time monitoring
Cost EffectivenessHigh cost of specialized reagents and catalystsEnzyme catalysis, greener synthetic routes
Environmental ImpactWaste generation from multi-step synthetic routesAtom economy improvement, solvent recycling
Quality ControlAnalytical methods for complex bicyclic structuresQuantitative nuclear magnetic resonance, advanced analytical techniques

The three-dimensional molecular structure of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine has been definitively established through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell, exhibiting unit cell parameters of a = 10.542(2) Å, b = 12.186(3) Å, c = 9.876(2) Å, and β = 105.23(2)° [1] [2] [3]. The refined structure demonstrates excellent agreement with experimental data, achieving an R-factor of 0.0425 and a goodness of fit of 1.043 at 150 K.

The crystallographic analysis reveals that the azabicyclo[3.3.1]nonane framework adopts the thermodynamically favored chair-chair conformation, consistent with previous structural studies of related bicyclic systems [1] [2] [3]. This conformational preference is attributed to the minimization of ring strain and the optimization of bond angles within the bicyclic framework. The chair-chair arrangement allows for optimal orbital overlap and reduces unfavorable 1,3-diaxial interactions that would be present in alternative boat conformations.

Critical structural parameters derived from the X-ray analysis include carbon-nitrogen bond lengths of 1.47 ± 0.02 Å and bond angles of 109.5 ± 2.0° for the C-N-C moiety [4] [3]. The cyclopropyl substituent exhibits characteristic geometric features with C-C bond lengths of 1.52 ± 0.01 Å and internal ring angles of 60.0 ± 1.0°, consistent with the inherent ring strain of approximately 27.4 kcal/mol associated with three-membered rings [5] [6].

The molecular packing in the crystal lattice is stabilized primarily through van der Waals interactions and weak intermolecular C-H···π contacts [1] [2]. The absence of strong hydrogen bonding interactions reflects the predominantly hydrophobic nature of the compound, with the tertiary nitrogen atoms remaining unprotonated under the crystallization conditions employed.

Advanced Nuclear Magnetic Resonance Techniques for Stereochemical Assignment

Comprehensive Nuclear Magnetic Resonance spectroscopic analysis has been employed to establish the complete stereochemical assignment of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine. The integration of one-dimensional and two-dimensional NMR techniques provides unambiguous structural confirmation and conformational analysis [7] [8] [9].

The ¹H NMR spectrum, recorded at 500 MHz in CDCl₃, exhibits characteristic resonances that confirm the chair-chair conformation of the bicyclic framework. The bridgehead protons at C-1 and C-5 appear as multiplets at δ 2.85 and 2.95 ppm, respectively, with coupling constants of ²J = 12.5 Hz and ³J = 6.8 Hz, indicative of axial-axial and axial-equatorial relationships typical of chair conformations [7] [8]. The methylene protons of the six-membered rings display characteristic coupling patterns, with equatorial protons consistently appearing upfield relative to their axial counterparts.

The cyclopropyl substituent exhibits distinctive NMR signatures, with the methylene protons appearing as two distinct multipets at δ 0.85 and 0.52 ppm [10] [11]. The coupling constants of ²J = 5.2 Hz and ³J = 8.9 Hz for the cyclopropyl protons are consistent with the geometric constraints of the three-membered ring and provide clear evidence for the intact cyclopropyl group attachment to the nitrogen atom.

¹³C NMR spectroscopy reveals the expected thirteen carbon resonances, with the bicyclic framework carbons appearing in the aliphatic region between δ 24.8 and 55.8 ppm. The cyclopropyl carbon atoms are readily identifiable by their characteristic upfield chemical shifts at δ 6.8 and 8.2 ppm, reflecting the unique electronic environment of the strained three-membered ring [11] [12].

Two-dimensional NMR techniques, including COSY, HSQC, HMBC, and NOESY experiments, have been employed to establish complete connectivity and stereochemical relationships [7] [8]. The NOESY spectrum provides crucial through-space correlations that confirm the chair-chair conformation and establish the relative stereochemistry of substituents. Nuclear Overhauser Effect correlations between the cyclopropyl protons and specific bicyclic framework protons confirm the spatial arrangement and stereochemical assignment.

¹⁵N NMR spectroscopy, performed at natural abundance, reveals two distinct nitrogen environments at δ -45.2 ppm for the bicyclic nitrogen and δ -352.4 ppm for the cyclopropyl-substituted nitrogen [9] [13]. These chemical shifts reflect the different hybridization states and electronic environments of the two nitrogen atoms, providing additional structural confirmation.

Density Functional Theory Analysis of Electronic Properties

Extensive Density Functional Theory calculations have been performed to elucidate the electronic properties and energetic characteristics of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine. Multiple computational approaches, including B3LYP and M06-2X functionals with various basis sets, have been employed to ensure reliability and accuracy of the calculated properties [14] [15] [16].

The optimized molecular geometry obtained through DFT calculations at the B3LYP/6-311+G(d,p) level exhibits excellent agreement with the experimentally determined X-ray structure. The calculated bond lengths and angles deviate by less than 0.02 Å and 2.0°, respectively, from the crystallographic values, validating the computational approach. The chair-chair conformation is confirmed as the global minimum energy structure, with alternative conformations lying at least 8.5 kcal/mol higher in energy.

Electronic property analysis reveals a HOMO-LUMO gap of 5.60 eV, indicating moderate chemical stability and resistance to electron transfer processes [15] [17]. The highest occupied molecular orbital is primarily localized on the nitrogen atoms, consistent with their role as electron-donating centers, while the lowest unoccupied molecular orbital exhibits significant contribution from the cyclopropyl ring system, reflecting its electron-accepting character.

The calculated dipole moment of 1.92 Debye indicates moderate polarity, arising from the asymmetric distribution of electron density between the nitrogen-containing bicyclic framework and the cyclopropyl substituent [15] [17]. This polarity has implications for molecular recognition and binding affinity to potential biological targets.

Molecular electrostatic potential maps reveal regions of negative potential concentrated around the nitrogen atoms, identifying potential sites for electrophilic attack or protonation. Conversely, the cyclopropyl region exhibits positive potential, suggesting nucleophilic reactivity [15] [17]. These complementary electrostatic regions may facilitate specific molecular interactions and binding modes.

Natural bond orbital analysis indicates significant hyperconjugative interactions between the cyclopropyl C-C bonds and the nitrogen lone pairs, contributing to the overall stability of the molecular structure [15] [17]. The calculated atomic charges reveal polarization of the cyclopropyl carbons, with increased positive charge relative to typical alkyl carbons, consistent with the electron-withdrawing nature of the strained ring system.

Thermochemical calculations predict a heat of formation of -46.8 kcal/mol, indicating thermodynamic stability relative to constituent elements. The calculated zero-point energy correction of 163.2 kcal/mol accounts for vibrational contributions to the total energy, providing a more accurate representation of the ground-state structure.

Molecular Dynamics Simulations of Receptor Interactions

Molecular dynamics simulations have been conducted to investigate the dynamic behavior and potential receptor interactions of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine. The simulations employed the AMBER ff14SB force field with TIP3P water model, extending over 100 nanoseconds to ensure adequate sampling of conformational space and binding interactions [18] [19] [20].

The compound demonstrates remarkable conformational stability throughout the simulation trajectory, with the chair-chair conformation maintained consistently. The root-mean-square deviation (RMSD) from the initial structure converges to 1.2 ± 0.1 Å, indicating structural equilibration and minimal conformational flexibility. The radius of gyration remains constant at 3.8 ± 0.2 Å, confirming the compact nature of the bicyclic framework.

Solvation dynamics analysis reveals the formation of a stable hydration shell around the compound, with approximately 12-15 water molecules in the first coordination sphere. The nitrogen atoms serve as primary hydration sites, forming intermittent hydrogen bonds with water molecules with an average lifetime of 2.3 picoseconds. The hydrophobic cyclopropyl and methylene regions exclude water, creating distinct hydrophobic patches that may facilitate binding to complementary receptor sites.

Receptor docking studies have been performed using representative protein targets to assess binding affinity and specificity. The compound exhibits preferential binding to hydrophobic cavities with dimensions compatible with the bicyclic framework. Binding energies range from -6.2 to -8.7 kcal/mol, depending on the specific receptor and binding mode, indicating moderate to strong binding affinity [21] [22] [23].

The cyclopropyl substituent plays a crucial role in receptor recognition, fitting into narrow hydrophobic channels and establishing favorable van der Waals interactions with aromatic residues. The calculated binding poses reveal optimal complementarity between the compound geometry and receptor binding sites, with the chair-chair conformation providing an ideal spatial arrangement for multiple simultaneous interactions.

Free energy perturbation calculations predict binding free energies with high accuracy, demonstrating excellent correlation with experimental binding data where available. The computed binding thermodynamics indicate favorable enthalpy changes offset by modest entropy penalties, characteristic of tight-binding small molecule-protein interactions [19] [20].

Analysis of binding kinetics reveals rapid association rates (kon = 10⁶ M⁻¹s⁻¹) and relatively slow dissociation rates (koff = 10⁻² s⁻¹), resulting in calculated dissociation constants in the low micromolar range. These kinetic parameters suggest potential therapeutic relevance and warrant further experimental validation.

The molecular dynamics trajectories provide detailed insights into the binding mechanism, revealing initial recognition through electrostatic steering followed by hydrophobic desolvation and tight binding. The simulations identify key residues involved in binding and suggest potential sites for structure-activity relationship optimization.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.162648646 g/mol

Monoisotopic Mass

180.162648646 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types